4-[(3S)-piperidin-3-ylmethyl]morpholine

Neurokinin Antagonism Receptor Binding CNS Pharmacology

Procure the stereochemically defined (3S)-enantiomer of 4-[(3S)-piperidin-3-ylmethyl]morpholine (CAS: 942148-27-8) for unimpeachable SAR consistency. Its sub‑nanomolar NK-1 affinity (IC50=0.6 nM), functional MOR agonism (IC50=1.25 µM), and 9.3‑fold sigma-2 selectivity (Ki=90 nM over sigma-1 841 nM) demand enantiopure material. The (3S)-configuration governs differential receptor recognition; racemic or (3R) counterparts introduce confounding stereoelectronic variables. Choose a 95% pure, chirally validated scaffold to ensure reproducible CNS probe optimization, patent prosecution, and preclinical candidate advancement.

Molecular Formula C10H20N2O
Molecular Weight 184.283
CAS No. 942148-27-8
Cat. No. B2969630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3S)-piperidin-3-ylmethyl]morpholine
CAS942148-27-8
Molecular FormulaC10H20N2O
Molecular Weight184.283
Structural Identifiers
SMILESC1CC(CNC1)CN2CCOCC2
InChIInChI=1S/C10H20N2O/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12/h10-11H,1-9H2/t10-/m0/s1
InChIKeyALFVQZQTMWKLKX-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[(3S)-Piperidin-3-ylmethyl]morpholine (CAS 942148-27-8): Chiral Building Block Procurement and Differentiation Overview


4-[(3S)-Piperidin-3-ylmethyl]morpholine (CAS 942148-27-8) is a chiral heterocyclic compound comprising a morpholine ring linked via a methylene bridge to the 3-position of a piperidine ring bearing (S)-stereochemistry. It is primarily employed as a synthetic intermediate and chiral building block in medicinal chemistry and pharmaceutical development. The compound demonstrates measurable affinity for neurokinin-1 (NK-1) receptors (IC50 = 0.6 nM) and neurokinin-3 (NK-3) receptors (IC50 = 110 nM) in rat brain synaptosome assays [1], and exhibits agonist activity at the human mu-opioid receptor (MOR) with an IC50 of 1.25 μM in CHO cell functional assays [2].

Why 4-[(3S)-Piperidin-3-ylmethyl]morpholine Cannot Be Substituted with Racemic or Alternative Piperidine-Morpholine Scaffolds


The chiral center at the 3-position of the piperidine ring in 4-[(3S)-piperidin-3-ylmethyl]morpholine is not a passive structural feature; it governs differential biological recognition. Substituting the (3S)-enantiomer with its (3R)-antipode or a racemic mixture introduces distinct stereoelectronic profiles that can alter receptor binding kinetics, ligand-receptor complex geometry, and subsequent pharmacological outcomes . Even closely related analogs—such as N-substituted morpholine derivatives lacking the (3S)-configuration—exhibit divergent physicochemical properties, including significant shifts in calculated partition coefficients (LogP) and polar surface area (PSA), which impact membrane permeability and oral bioavailability predictions [1]. For structure-activity relationship (SAR) studies, patent filings, or preclinical candidate optimization, stereochemical fidelity is a non-negotiable procurement criterion.

4-[(3S)-Piperidin-3-ylmethyl]morpholine: Comparative Quantitative Evidence for Scientific Selection


NK-1 Receptor Sub-Nanomolar Affinity: 4-[(3S)-Piperidin-3-ylmethyl]morpholine vs. Endogenous Neurokinin Radioligand

4-[(3S)-Piperidin-3-ylmethyl]morpholine demonstrates high-affinity binding to the neurokinin-1 (NK-1, substance-P) receptor in rat brain synaptosomes, with a half-maximal inhibitory concentration (IC50) of 0.6 nM. This affinity is 183-fold higher than its activity at the NK-3 receptor (IC50 = 110 nM) in the same assay platform, indicating a degree of neurokinin receptor subtype selectivity [1].

Neurokinin Antagonism Receptor Binding CNS Pharmacology

Functional Selectivity: Mu-Opioid Receptor Agonist Activity vs. Structural Analogues

In a cell-based functional assay using CHO cells expressing the human mu-opioid receptor (MOR), 4-[(3S)-piperidin-3-ylmethyl]morpholine exhibits agonist activity with an IC50 of 1,250 nM (1.25 μM) as measured by membrane potential change. In contrast, structurally related 4-(piperidin-3-ylmethyl)morpholine-3,5-dione hydrochloride—a scaffold with an oxidized morpholine core—has been reported in preclinical studies to inhibit specific kinases involved in inflammatory responses and cancer progression, representing a distinct biological mechanism of action [1].

GPCR Agonism Opioid Pharmacology Functional Assay

Physicochemical Differentiation: (3S)-Enantiomer vs. Racemic/Non-Stereodefined Analogues

The (3S)-enantiomer 4-[(3S)-piperidin-3-ylmethyl]morpholine possesses a defined stereochemical identity (InChI Key: ALFVQZQTMWKLKX-JTQLQIEISA-N, SMILES: C1CC(CNC1)CN2CCOCC2) . In contrast, the non-stereodefined racemic or achiral analog 4-(piperidin-3-ylmethyl)morpholine (CAS 81310-60-3) exhibits calculated physicochemical properties including a LogD (pH 7.4) of -2.76 and a polar surface area (PSA) of 24.5 Ų [1]. The absence of defined stereochemistry in the racemic material introduces uncertainty in LogP and LogD measurements due to differential solvation of enantiomers, and may alter PSA contributions affecting membrane permeability predictions .

Drug-Likeness Physicochemical Properties ADME Prediction

Sigma Receptor Binding Profile: Quantitative Affinity Comparison Across Receptor Subtypes

4-[(3S)-Piperidin-3-ylmethyl]morpholine demonstrates measurable binding to sigma receptors, with a reported Ki of 90 nM at the sigma-2 receptor in rat PC12 cells and a Ki of 841 nM at the sigma-1 receptor as measured by displacement of [3H](+)-pentazocine [1]. This represents a 9.3-fold selectivity for sigma-2 over sigma-1 in this assay system.

Sigma Receptor CNS Binding Chiral Recognition

Transport Protein Interaction: Human OCT1 Inhibition with Low Potency

In a cellular uptake assay using HEK293 cells expressing human organic cation transporter 1 (OCT1), 4-[(3S)-piperidin-3-ylmethyl]morpholine exhibits weak inhibition of ASP+ substrate uptake, with an IC50 of 138,000 nM (138 μM) [1]. This low-potency OCT1 interaction contrasts with the compound's high-affinity NK-1 receptor binding (IC50 = 0.6 nM), indicating minimal potential for OCT1-mediated drug-drug interactions at pharmacologically relevant concentrations.

Drug Transporter OCT1 ADME-Tox Hepatic Uptake

Chiral Purity as a Procurement Specification: (3S)-Enantiomer vs. (3R)-Antipode

Commercially available 4-[(3S)-piperidin-3-ylmethyl]morpholine is supplied with a minimum purity specification of 95% . The (3R)-enantiomer (CAS 1807939-63-4) is available as a distinct catalog item from multiple vendors, enabling controlled enantiopure procurement . In contrast, the racemic or non-stereodefined analog 4-(piperidin-3-ylmethyl)morpholine (CAS 81310-60-3) is offered without enantiomeric specification, making it unsuitable for stereosensitive applications where chiral integrity must be documented .

Chiral Purity Enantiomeric Excess Quality Control

4-[(3S)-Piperidin-3-ylmethyl]morpholine: Evidence-Based Application Scenarios for Research Procurement


Neurokinin-1 (NK-1) Receptor Antagonist Lead Optimization Programs

The compound's sub-nanomolar affinity for NK-1 receptors (IC50 = 0.6 nM) [1] establishes its utility as a chiral scaffold for developing next-generation NK-1 antagonists. Medicinal chemistry teams pursuing substance-P receptor modulation for indications such as chemotherapy-induced nausea, depression, or inflammatory pain can utilize the (3S)-enantiomer as a validated starting point for SAR exploration. Procurement of the stereochemically defined material ensures that downstream lead optimization is conducted with a consistent, chirally pure scaffold, eliminating confounding variables associated with racemic or enantiomerically undefined starting materials.

Sigma-2 Receptor-Selective Chemical Probe Development

The 9.3-fold selectivity for sigma-2 receptors (Ki = 90 nM) over sigma-1 receptors (Ki = 841 nM) [1] makes this compound a candidate scaffold for developing sigma-2-selective chemical probes. Sigma-2 receptors are implicated in cancer cell proliferation, neurodegenerative disease, and CNS disorders. The quantifiable selectivity ratio provides a benchmark for evaluating subsequent analogs and enables researchers to dissect sigma-2-mediated pharmacology with reduced sigma-1 confounding. Procurement of the (3S)-enantiomer ensures stereochemical consistency across probe optimization campaigns.

Chiral Building Block for CNS-Targeted Drug Discovery Libraries

The compound's dual heterocyclic architecture (morpholine + piperidine) combined with a defined (3S)-stereocenter makes it suitable for inclusion in CNS-focused compound libraries [1]. Its low-potency OCT1 transporter inhibition (IC50 = 138 μM) relative to its primary pharmacology [2] supports its profiling as a CNS chemical probe with reduced transporter-mediated liability. The defined stereochemistry facilitates structure-based design and molecular docking studies where chiral recognition is critical for accurate binding pose prediction.

Mu-Opioid Receptor Functional Profiling and SAR Studies

The compound's functional agonist activity at human MOR (IC50 = 1.25 μM) [1] positions it as a tool molecule for investigating opioid receptor pharmacology. In comparative SAR studies, researchers can contrast its activity with structurally related analogs—such as oxidized morpholine derivatives that exhibit kinase inhibitory profiles [2]—to map the pharmacophoric elements governing GPCR agonism versus alternative mechanisms. Procurement of the defined (3S)-enantiomer is essential for ensuring that observed activity differences stem from stereochemistry rather than enantiomeric impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(3S)-piperidin-3-ylmethyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.